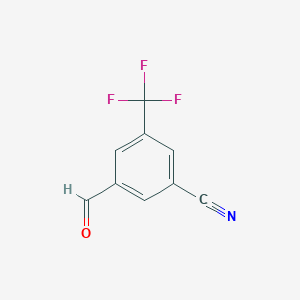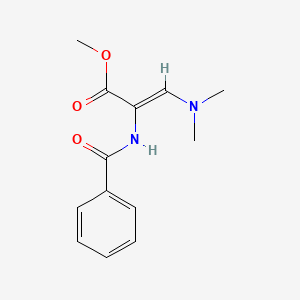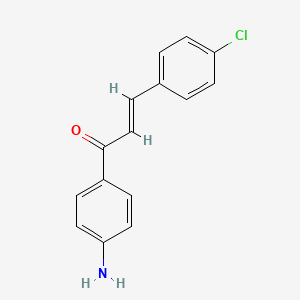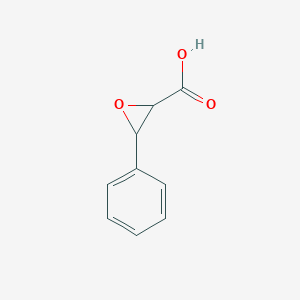
3-Phenyloxirane-2-carboxylic acid
Vue d'ensemble
Description
3-Phenyloxirane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor. It is also known as a metabolite of species Bombyx mori .
Synthesis Analysis
The synthesis of 3-Phenyloxirane-2-carboxylic acid can be achieved through several steps. One proposed route involves the hydrolysis of the nitrile to form a carboxylic acid, and subsequent esterification. Then, a Darzens reaction with benzaldehyde, reduction of the ester function with DIBALH, and oxidation to an aldehyde with HX2CrOX4 .Molecular Structure Analysis
The molecular formula of 3-Phenyloxirane-2-carboxylic acid is C9H8O3 . The average mass is 164.160 and the monoisotopic mass is 164.04734 . The InChI code is InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H, (H,10,11) .Chemical Reactions Analysis
3-Phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines. The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyloxirane-2-carboxylic acid include a net charge of 0. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor.Applications De Recherche Scientifique
Luminescence Sensing and Magnetism
A study by Gu et al. (2017) explored the use of an ether-bridged aromatic carboxylic acid, including derivatives of 3-Phenyloxirane-2-carboxylic acid, in the synthesis of coordination compounds. These compounds have applications in luminescence sensing and display magnetic properties, which are useful in various scientific fields, particularly in materials science (Gu et al., 2017).
Catalysis in Organic Reactions
Wilcke and Bach (2012) demonstrated the use of 3-Phenyloxirane-2-carboxylates in Friedel-Crafts reactions, showcasing their role in organic synthesis. These reactions are crucial in the construction of complex organic molecules, often used in pharmaceuticals and other chemical products (Wilcke & Bach, 2012).
Synthesis of Single-Enantiomer Compounds
Becker et al. (2006) researched the synthesis of single-enantiomer compounds using 3-Phenyloxirane-2-carboxylic derivatives. The production of enantiomerically pure compounds is crucial in the development of certain pharmaceuticals and fine chemicals, where the specific orientation of molecules can significantly influence their biological activity (Becker et al., 2006).
Metal-Organic Frameworks
Lv et al. (2015) explored the use of carboxylic acid ligands, including derivatives of 3-Phenyloxirane-2-carboxylic acid, in constructing metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and sensing, making them valuable in various industrial and environmental applications (Lv et al., 2015).
Renewable Building Blocks in Polymer Synthesis
Trejo-Machin et al. (2017) investigated the use of phenolic compounds related to 3-Phenyloxirane-2-carboxylic acid in enhancing the reactivity of molecules towards benzoxazine ring formation. This research is significant in the development of renewable and sustainable materials in the field of polymer chemistry (Trejo-Machin et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)
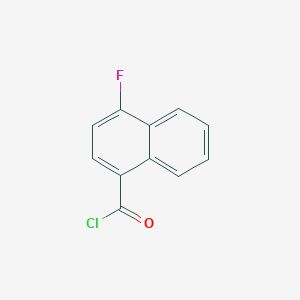
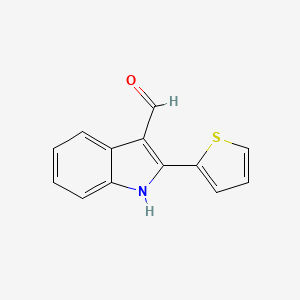
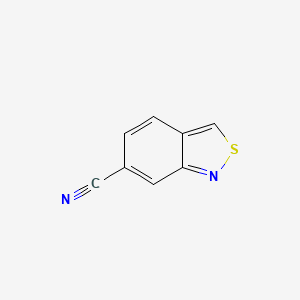
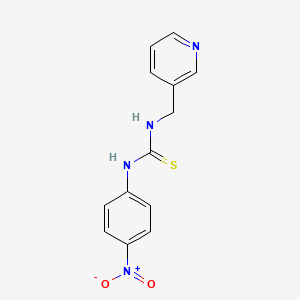
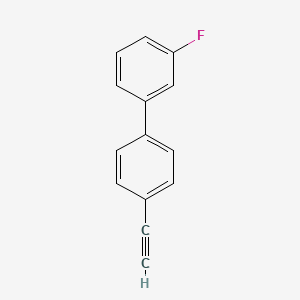
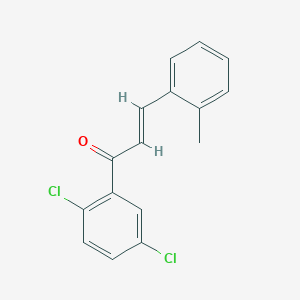
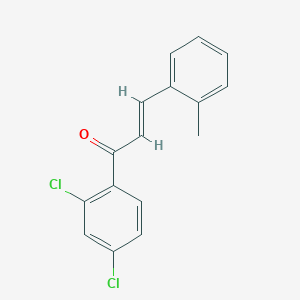
![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)
